

Spectroscopic Analysis of 5-Methoxy-2-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *5-Methoxy-2-nitrobenzoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxy-2-nitrobenzoic acid**, a compound of interest in the synthesis of various pharmaceutical agents, including Cathepsin S inhibitors with potential antitumor applications.^[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The spectroscopic data presented below are predicted based on the known chemical structure of **5-Methoxy-2-nitrobenzoic acid** and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data for 5-Methoxy-2-nitrobenzoic acid

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~7.9-8.1	Doublet	1H	Ar-H
~7.2-7.4	Doublet of doublets	1H	Ar-H
~7.0-7.2	Doublet	1H	Ar-H
~3.9	Singlet	3H	-OCH ₃

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Methoxy-2-nitrobenzoic acid

Chemical Shift (δ , ppm)	Assignment
~165-168	-COOH
~160-163	Ar-C-OCH ₃
~145-148	Ar-C-NO ₂
~130-133	Ar-C
~120-123	Ar-CH
~118-121	Ar-CH
~110-113	Ar-CH
~56	-OCH ₃

Solvent: DMSO-d₆. The spectrum is proton-decoupled.

Table 3: Predicted Key IR Absorption Bands for 5-Methoxy-2-nitrobenzoic acid

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
2500-3300	Broad	O-H stretch (Carboxylic acid)
~3000-3100	Medium	C-H stretch (Aromatic)
~2850-2960	Medium	C-H stretch (Aliphatic, -OCH ₃)
~1700-1725	Strong	C=O stretch (Carboxylic acid)
~1510-1550 & ~1340-1380	Strong	N-O asymmetric and symmetric stretch (Nitro group)
~1600, ~1475	Medium-Weak	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)

Table 4: Predicted Mass Spectrometry Data for 5-Methoxy-2-nitrobenzoic acid

m/z	Interpretation
197.03	[M] ⁺ (Molecular ion)
180.03	[M-OH] ⁺
152.03	[M-COOH] ⁺
151.02	[M-NO ₂] ⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for NMR analysis is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of **5-Methoxy-2-nitrobenzoic acid**.^{[2][3]} The sample is then dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, within a clean, dry NMR tube.^{[2][3]} To ensure complete dissolution, gentle warming or sonication may be applied.^{[2][3]} Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.^[4]
- Instrument Setup: NMR spectra are typically recorded on a spectrometer operating at a field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.^[4]
- Data Acquisition: For ¹H NMR, the spectral window should generally cover from -1 ppm to 9 ppm.^[5] For ¹³C NMR, a window of -10 ppm to 180 ppm is standard.^[5]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.^[2] The resulting spectrum is then phased and baseline corrected to ensure accuracy.^[2] The chemical shifts are calibrated relative to the solvent residual peak or the internal standard.^[2]

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:
^[6]

- Sample Preparation: Approximately 50 mg of the solid **5-Methoxy-2-nitrobenzoic acid** is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.^[6] A drop of this solution is then placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[6]
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule.

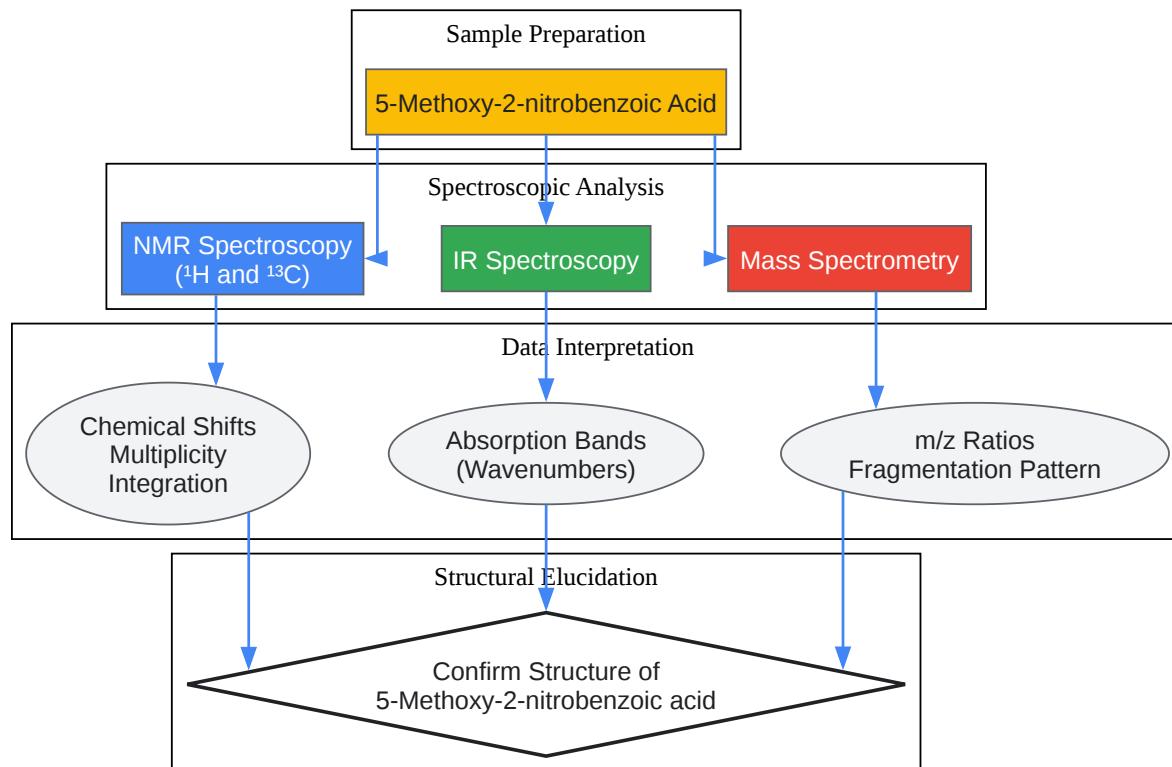
Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum:

- Sample Introduction: The sample is introduced into the mass spectrometer, often after being heated to ensure it is in the gas phase.[7]
- Ionization: In the electron impact (EI) method, a high-energy electron beam is used to ionize the sample molecules, typically forming a radical cation (molecular ion).[7]
- Mass Analysis: The generated ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[7]
- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[8] The spectrum provides information about the molecular weight of the compound and the masses of its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Methoxy-2-nitrobenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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